molecular formula C21H27N3O4S B2702662 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-methyl-N-(3-methylphenyl)acetamide CAS No. 1251710-79-8

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-methyl-N-(3-methylphenyl)acetamide

Cat. No.: B2702662
CAS No.: 1251710-79-8
M. Wt: 417.52
InChI Key: YRYSJWSQARNYDB-UHFFFAOYSA-N
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Description

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-methyl-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinone ring, an azepane sulfonyl group, and a substituted acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-methyl-N-(3-methylphenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the pyridinone ring, followed by the introduction of the azepane sulfonyl group. The final step involves the acylation of the pyridinone derivative with N-methyl-N-(3-methylphenyl)acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-methyl-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-methyl-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-methyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide
  • 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide
  • 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide

Uniqueness

What sets 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-methyl-N-(3-methylphenyl)acetamide apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the N-methyl-N-(3-methylphenyl)acetamide moiety may confer unique properties that are not observed in other related compounds.

Properties

IUPAC Name

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-methyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-17-8-7-9-18(14-17)22(2)21(26)16-23-15-19(10-11-20(23)25)29(27,28)24-12-5-3-4-6-13-24/h7-11,14-15H,3-6,12-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYSJWSQARNYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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